Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate
Description
Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate is a synthetic benzoate derivative featuring a dichlorinated aromatic ring substituted with a pyrrolidine sulfonyl group and a methyl ester moiety.
Properties
IUPAC Name |
methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-19-12(16)8-6-11(10(14)7-9(8)13)20(17,18)15-4-2-3-5-15/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULPYSIGRPGUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332269 | |
| Record name | methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351336-07-7 | |
| Record name | methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate typically involves the reaction of 2,4-dichlorobenzoic acid with pyrrolidine and a sulfonylating agent. The esterification process is carried out using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence focuses on diterpenoid methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester (Compound 4) and communic acid methyl esters (Compounds 8, 9) . While these share the methyl ester functional group with Methyl 2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoate, they are structurally and functionally distinct:
Table 1: Key Structural Differences
| Feature | This compound | Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester) |
|---|---|---|
| Core Structure | Substituted benzoate | Diterpene backbone (e.g., labdane or abietane skeletons) |
| Substituents | Dichloro, pyrrolidine sulfonyl | Hydroxyl, carboxylic acid derivatives, or cyclic ethers |
| Biological Relevance | Synthetic origin (no natural source described) | Naturally occurring in plant resins |
| Functional Groups | Aromatic chlorination, sulfonamide | Bicyclic or tricyclic terpenoid systems with methyl esters |
Research Findings from Evidence:
- Gas chromatography (Figure 2) highlights seasonal variations in their abundance .
- This compound: No analogous data on synthesis, stability, or bioactivity are provided in the evidence. Its sulfonyl and chloro groups suggest possible reactivity in electrophilic substitution or as enzyme inhibitors, but these hypotheses remain speculative without experimental validation.
Limitations of the Provided Evidence
Key gaps include:
- Structural Analogues: No sulfonyl-pyrrolidine-substituted aromatics are discussed.
- Functional Data : Biological or chemical data for this compound are absent.
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